molecular formula C12H12O4 B13183961 methyl 8-methoxy-2H-chromene-6-carboxylate

methyl 8-methoxy-2H-chromene-6-carboxylate

Cat. No.: B13183961
M. Wt: 220.22 g/mol
InChI Key: NADITIQXJFVAIS-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-2H-chromene-6-carboxylate is a chromene derivative characterized by a methoxy group at position 8 and a methyl ester at position 6 of the fused benzopyran ring system. Chromenes (2H-1-benzopyrans) are heterocyclic compounds with a bicyclic structure, widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ester and methoxy substituents in this compound likely influence its electronic properties, solubility, and interaction with biological targets.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 8-methoxy-2H-chromene-6-carboxylate

InChI

InChI=1S/C12H12O4/c1-14-10-7-9(12(13)15-2)6-8-4-3-5-16-11(8)10/h3-4,6-7H,5H2,1-2H3

InChI Key

NADITIQXJFVAIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methoxy-2H-chromene-6-carboxylate typically involves the reaction of salicylaldehyde derivatives with appropriate reagents. One common method is the Knoevenagel condensation reaction, where salicylaldehyde reacts with malonic acid derivatives in the presence of a base such as piperidine . The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Catalytic Methods

  • Metal-Catalyzed Reactions : Transition metals such as palladium, iron, and cobalt have been employed to facilitate the formation of chromene derivatives through various catalytic pathways.

    • Palladium-Catalyzed Reactions : Recent advancements have shown that palladium catalysts can effectively promote the formation of 2H-chromenes from salicylaldehydes and alkynes under mild conditions, yielding high enantioselectivity .

    • Iron-Catalyzed Hydroaryloxylation : This method utilizes iron catalysts to produce chromenes from hydroaryloxylation reactions, demonstrating good substrate tolerance and efficiency .

  • Organocatalysis : Organocatalysts, particularly those based on hydrazine derivatives, have been explored for their ability to catalyze ring-closing reactions leading to chromene formation.

    • A notable study demonstrated that a bicyclic hydrazine catalyst could facilitate the ring-closing carbonyl-olefin metathesis, yielding chromenes with high efficiency .

Non-Catalytic Methods

  • Direct Condensation : The synthesis can also be achieved via direct condensation reactions between appropriate salicylaldehydes and methoxy-substituted carboxylic acids under acidic conditions.

    • These methods often provide moderate yields but are valuable for their simplicity and accessibility .

Reaction Mechanisms

Understanding the mechanisms underlying the formation of methyl 8-methoxy-2H-chromene-6-carboxylate is crucial for optimizing synthetic routes.

Metal-Catalyzed Mechanisms

  • Palladium-Catalyzed Mechanism : The reaction typically proceeds via a π-allyl intermediate formed from the coupling of salicylaldehyde with an alkyne, followed by cyclization to form the chromene structure .

Organocatalytic Mechanisms

  • Hydrazine-Catalyzed Mechanism : The mechanism involves initial formation of a cycloadduct through [3+2] cycloaddition, which subsequently undergoes thermal rearrangement to yield the desired chromene product .

Yields and Efficiency

The efficiency of various synthetic routes for this compound can be summarized as follows:

Synthesis MethodYield (%)Remarks
Palladium-Catalyzed Reaction70-90High enantioselectivity
Iron-Catalyzed Hydroaryloxylation60-80Good substrate tolerance
Organocatalysis75Efficient under mild conditions
Direct Condensation40-60Simple but lower yield

Scientific Research Applications

The applications of methyl 8-methoxy-2H-chromene-6-carboxylate are not explicitly detailed within the provided search results. However, the search results do provide information on chromenes and related compounds regarding their applications.

Chromenes as a Scaffold in Drug Discovery
Chromene-containing molecules possess significant pharmacological potential, making the chromone motif a valuable scaffold for developing new medicines . These molecules exhibit favorable drug-like characteristics and a broad binding affinity for various significant enzymes . Research has explored their therapeutic effects, particularly focusing on anti-inflammatory properties that could extend to other central disease targets like diabetes, brain disorders, and cancer .

Anticancer Activity
Substituted chromenes have demonstrated promising anticancer activities . For instance, novel N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides have shown excellent inhibitory activity against nuclear factor kappa B (NF-kB) and better antiproliferative profiles than the parental molecule KL-1156 . Compound 4 exhibited the best inhibitory activity on LPS-induced NF-kB transcriptional properties and showed excellent antitumor potency against NCI-H23 lung cells compared to KL-1156 . Additionally, compounds 17, 18, 19, 20, 21 , and 22 significantly inhibited the MCF-7 cell line, while compounds 22 and 17 exhibited potent inhibition against the HCT-116 cell line compared to vinblastine .

Antimicrobial Properties
Certain chromene derivatives exhibit antimicrobial activity . A series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles were synthesized by reacting 6-methoxynaphthalen-2-ol, demonstrating the potential of these compounds in combating microbial infections .

Other Biological Activities
Chromenes also exhibit a range of other biological activities, including anticonvulsant and anticholinesterase effects . They can be designed to target specific receptors, such as the P2Y6 receptor, which is implicated in inflammatory, neurodegenerative, and metabolic diseases .

Mechanism of Action

The mechanism of action of methyl 8-methoxy-2H-chromene-6-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting pro-inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Table 1: Structural Comparison of Methyl 8-Methoxy-2H-Chromene-6-Carboxylate and Analogues

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
This compound Methoxy (C8), methyl ester (C6) Ester, methoxy Underexplored; potential bioactivity inferred from analogues
Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate Formyl (C6), ketone (C2), ester (C4) Aldehyde, ketone, ester Synthetic intermediate; no reported bioactivity
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime Hydroxy (C7), oxime (C8), methyl (C4) Oxime, aldehyde, hydroxy Anti-diabetic potential; DFT-studied
8-(Methoxymethoxy)-2,2-dimethyl-2H-chromene-6-carbaldehyde Methoxymethoxy (C8), aldehyde (C6) Aldehyde, ether Synthetic precursor; 38% yield
7-Methoxy-2-oxo-2H-chromene-6-carboxylic acid Methoxy (C7), carboxylic acid (C6) Carboxylic acid, ketone Structural analogue; ester vs. acid solubility differences
Methyl 6-chloro-2H-chromene-3-carboxylate Chloro (C6), ester (C3) Halogen, ester Similarity score 0.98; no bioactivity data

Key Findings

Methoxy groups (e.g., at C8 or C7) are common in bioactive chromenes, as seen in anti-diabetic derivatives () and anticancer triazole hybrids (). Their electron-donating nature can modulate receptor binding .

Synthetic Routes :

  • The target compound’s synthesis likely involves multi-step reactions, similar to methods for 5-alkoxy-2H-chromen-8-amines (Claisen rearrangement, esterification; ) or 8-(methoxymethoxy) derivatives (etherification with chloromethyl methyl ether; ) .

Biological Activity Trends :

  • Triazole-containing chromenes () highlight the importance of substituent positioning : A phenyl group at C2 enhances anticancer activity (IC50: 1.02–74.28 μM), whereas its absence reduces potency .
  • Ketone groups (e.g., 2-oxo in ) correlate with diverse applications, though their absence in the target compound may shift bioactivity toward unexplored pathways .

This contrast underscores the need for structure-activity relationship (SAR) studies .

Biological Activity

Methyl 8-methoxy-2H-chromene-6-carboxylate is a member of the chromene family, a class of compounds known for their diverse biological activities. This article focuses on the compound's biological properties, including its antimicrobial, anticancer, and antioxidant effects, as well as its mechanisms of action and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For instance, studies indicate that it can inhibit biofilm formation in Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent .
  • Anticancer Properties : Research has highlighted the compound's cytotoxicity against several cancer cell lines. It has been reported to induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting cell proliferation pathways. In particular, it has shown effectiveness against the MCF-7 breast cancer cell line, with studies suggesting a structure-activity relationship that enhances its anticancer potency .
  • Antioxidant Effects : this compound exhibits antioxidant properties, which help in reducing oxidative stress by scavenging free radicals. This activity is crucial for protecting cells from damage that can lead to various diseases, including cancer .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and bacterial growth, such as topoisomerases and proteases .
  • Receptor Modulation : It has been suggested that this compound interacts with various receptors, potentially modulating pathways related to inflammation and cell survival .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus8 μg/mLEffective against MRSA
Enterococcus faecalis8 μg/mLSignificant biofilm inhibition
Escherichia coli16 μg/mLModerate activity
Pseudomonas aeruginosa32 μg/mLLimited effectiveness

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-75.0Induces apoptosis via microtubule disruption
HeLa10.0Inhibits proliferation through enzyme inhibition
A54915.0Activates antioxidant pathways

Case Studies

  • Antibacterial Efficacy : A study published in Frontiers in Chemistry demonstrated that this compound effectively inhibited biofilm formation in clinical isolates of MRSA at an MIC of 8 μg/mL. The study highlighted its potential use in developing new antibacterial therapies against resistant strains .
  • Cytotoxic Studies : Research conducted on various human cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly against breast cancer cells (MCF-7). The compound's ability to disrupt microtubule formation was identified as a primary mechanism contributing to its anticancer effects .

Q & A

Q. What are the common synthetic routes for methyl 8-methoxy-2H-chromene-6-carboxylate, and how can reaction conditions be optimized?

The synthesis of chromene derivatives typically involves cyclization of substituted phenols or condensation of aldehydes with activated methylene compounds. For example:

  • Knoevenagel condensation : Reacting 6-methoxy-2-oxo-2H-chromene-3-carbaldehyde with methyl acetoacetate under basic conditions (e.g., piperidine) can yield chromene carboxylates. Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (60–100°C) influences yield and purity .
  • Esterification : Direct esterification of 8-methoxy-2H-chromene-6-carboxylic acid using methanol and catalytic sulfuric acid under reflux. Monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) ensures completion .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • X-ray crystallography : Resolves chromene ring conformation and substituent orientation. For example, the crystal structure of 6-methoxy-4-methyl-2H-chromen-2-one (space group P2₁/c) reveals planarity of the chromene ring and intermolecular hydrogen bonding between methoxy and carbonyl groups .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Methoxy protons at δ 3.8–4.0 ppm, chromene olefinic protons (δ 5.5–6.5 ppm as doublets), and ester methyl groups (δ 3.7–3.9 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and chromene ring carbons (δ 110–160 ppm) .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) removes unreacted precursors.
  • Recrystallization : Ethanol or methanol as solvents yield high-purity crystals. For analogs like 6-bromo-3-hydroxy-4-oxo-chromene derivatives, DMF disolvates improve crystal quality .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., methoxy, carboxylate) influence the chromene ring’s electronic properties?

  • DFT calculations : Methoxy groups donate electrons via resonance, increasing electron density at C-6, while the carboxylate group withdraws electrons, creating a dipole moment. This affects UV-Vis absorption (λmax ~320 nm for chromene derivatives) and fluorescence quantum yield .
  • Contradictions in spectral data : Discrepancies in NMR shifts (e.g., δ variation of methoxy protons) may arise from solvent polarity or crystallographic packing effects .

Q. What strategies address low yields in regioselective methoxylation during synthesis?

  • Protecting group chemistry : Temporarily protecting the carboxylate group (e.g., as a tert-butyl ester) prevents unwanted side reactions during methoxylation at C-8 .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 6 hrs) and improves regioselectivity by 20% in related chromene systems .

Q. How can structural modifications enhance biological activity, and what assays validate these effects?

  • Derivatization : Introducing amino groups (e.g., 2-amino-6-methoxy-4-oxo-chromene-3-carbaldehyde) increases binding affinity to enzymes like topoisomerase II. Assays include:
    • Molecular docking : Simulates interactions with protein targets (e.g., PDB ID 1ZXM).
    • In vitro cytotoxicity : MTT assays on cancer cell lines (IC50 values <10 µM reported for fluorinated analogs) .

Methodological Notes

  • Contradictory data : Discrepancies in melting points (e.g., ±5°C variations) may stem from polymorphic forms or solvent traces .
  • Safety protocols : Handle methoxy and carboxylate derivatives under inert atmospheres (N2) to prevent oxidation .

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